molecular formula C8H7F3O3S B1655148 3-Tolyl trifluoromethanesulfonate CAS No. 32578-31-7

3-Tolyl trifluoromethanesulfonate

Cat. No.: B1655148
CAS No.: 32578-31-7
M. Wt: 240.2 g/mol
InChI Key: JKQWRNLLUVAYLV-UHFFFAOYSA-N
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Description

It is a chemical compound that functions as a strong electrophilic trifluoromethylating agent in organic synthesis . This compound is known for its high reactivity and stability, making it a valuable reagent in various chemical reactions.

Preparation Methods

3-Tolyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of p-toluenesulfonyl chloride with trifluoromethanesulfonic acid in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure consistent quality and yield.

Chemical Reactions Analysis

3-Tolyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide. The major products formed from these reactions are typically arylated or alkylated derivatives, depending on the specific nucleophile or coupling partner used.

Mechanism of Action

The mechanism by which 3-Tolyl trifluoromethanesulfonate exerts its effects involves its role as an electrophilic trifluoromethylating agent. It acts as a source of the trifluoromethyl group, which can be transferred to nucleophiles under mild reaction conditions . The trifluoromethyl group is highly electron-withdrawing, which stabilizes the transition state and facilitates the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used.

Comparison with Similar Compounds

3-Tolyl trifluoromethanesulfonate can be compared with other similar compounds such as:

    Phenyl trifluoromethanesulfonate: Similar in structure but with a phenyl group instead of a tolyl group.

    Methyl triflate: A simpler triflate with a methyl group.

    Nonaflate: Another triflate with a longer perfluoroalkyl chain.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile reagent in various chemical transformations.

Properties

IUPAC Name

(3-methylphenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O3S/c1-6-3-2-4-7(5-6)14-15(12,13)8(9,10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQWRNLLUVAYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90341277
Record name Methanesulfonic acid, trifluoro-, 3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32578-31-7
Record name Methanesulfonic acid, trifluoro-, 3-methylphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90341277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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